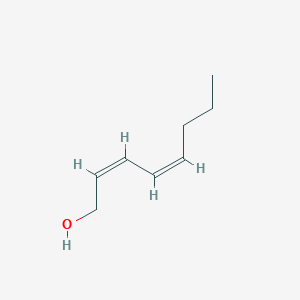

(2Z,4Z)-octa-2,4-dien-1-ol

Description

(2Z,4Z)-Octa-2,4-dien-1-ol is an unsaturated aliphatic alcohol with two conjugated cis-configured double bonds (Z stereochemistry) at positions 2 and 4, and a hydroxyl group at position 1. Its IUPAC name follows the Cahn-Ingold-Prelog priority rules, where "Z" denotes the cis arrangement of substituents across each double bond . This compound is structurally related to pheromones, flavorants, and intermediates in organic synthesis. The conjugated diene system and hydroxyl group confer unique reactivity, such as participation in cycloaddition reactions and hydrogen bonding interactions.

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2Z,4Z)-octa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6- |

InChI Key |

LMBAOEUOOJDUBP-RZSVFLSASA-N |

Isomeric SMILES |

CCC/C=C\C=C/CO |

Canonical SMILES |

CCCC=CC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through various methods, including:

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the starting materials would include a suitable aldehyde and a phosphonium ylide that introduces the conjugated diene system.

Diels-Alder Reaction: This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, such as:

Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated precursors can yield the desired dienol.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the conjugated diene system with high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products

The major products formed from these reactions include:

Oxidation: Aldehydes or ketones.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds.

Scientific Research Applications

(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2Z,4Z)-octa-2,4-dien-1-ol exerts its effects involves its interaction with various molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

(2Z,4E)-Octa-2,4-dien-1-ol (Stereoisomer)

- Structural Differences : The (2Z,4E) isomer has a trans configuration at the C4 double bond, breaking conjugation and altering molecular geometry.

- Reactivity : The (Z,Z) isomer’s conjugated system enhances resonance stabilization, making it more reactive in Diels-Alder reactions compared to the (Z,E) isomer, where conjugation is disrupted.

- Applications : (Z,E)-isomers are often less stable due to steric strain, limiting their utility in synthesis. The (Z,Z) configuration may be preferred in pheromone design for specific stereochemical recognition .

(2Z,4Z)-2,4-Hexadien-1-ol (Shorter-Chain Analog)

- Structural Differences : A six-carbon chain with the same (Z,Z) configuration.

- Physical Properties : Reduced chain length lowers molecular weight (114.14 g/mol vs. 128.17 g/mol for the octa-derivative), likely decreasing boiling point and increasing volatility.

- Reactivity : Shorter conjugation may reduce stability in cycloadditions but could enhance solubility in polar solvents due to the higher hydroxyl-to-carbon ratio .

(4Z)-4-Dodecen-1-ol (Longer-Chain Monounsaturated Analog)

- Structural Differences : A 12-carbon chain with a single cis double bond at position 4.

- Physical Properties: Longer alkyl chain increases hydrophobicity (logP ≈ 4.5 estimated) compared to the dienol (logP ≈ 2.3), affecting partitioning in biological systems.

- Applications : Used in insect pheromones (e.g., Drosophila attractants) due to chain length specificity. The absence of conjugated double bonds reduces UV absorption and photochemical reactivity .

(2Z,4E)-5-Trimethylsilanyl-penta-2,4-dien-1-ol (Silyl-Substituted Derivative)

- Structural Differences : A trimethylsilyl (TMS) group at position 5 modifies electronic and steric properties.

- Reactivity : The TMS group acts as a protecting group for alcohols, enhancing stability during synthetic steps. The electron-donating silyl group may also polarize the diene system, altering regioselectivity in reactions.

- Applications : Useful in multi-step syntheses, such as natural product assembly, where temporary protection of the hydroxyl group is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.